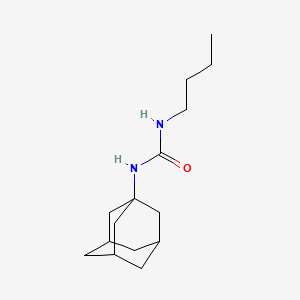![molecular formula C19H17ClN2O3 B4064923 N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)
N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Overview
Description
N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, also known as CDDO-MA, is a synthetic triterpenoid compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of complex acetamide derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. This process yields compounds with potential anticancer activity, confirmed through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Anticonvulsant Activity : N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity, highlighting the medicinal potential of acetamide derivatives in treating epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Molecular Docking Analysis : The design and synthesis of indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, have shown potential anti-inflammatory activity. The compound's structure and activity have been confirmed through in silico modeling and spectroscopic analysis, providing insight into its interaction with the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities : The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This highlights the multifunctional medicinal applications of acetamide derivatives in treating various conditions (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
N-[3-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12(23)21-16-3-2-4-17(11-16)22-18(24)10-14(19(22)25)9-13-5-7-15(20)8-6-13/h2-8,11,14H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCTUDDQFWYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064896.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B4064907.png)
![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)

![2-naphthyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4064934.png)
![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064939.png)

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)